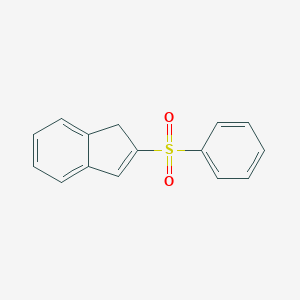

1H-inden-2-yl phenyl sulfone

Beschreibung

1H-Inden-2-yl phenyl sulfone is a sulfone derivative featuring a bicyclic indenyl group attached to a phenyl-sulfonyl moiety. Sulfones, characterized by the sulfonyl (–SO₂–) functional group, are known for their thermal stability, polarity, and diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound’s indenyl group introduces steric bulk and electronic effects that distinguish it from simpler aryl sulfones. Its synthesis often involves nucleophilic substitution or oxidation of corresponding sulfides, as seen in the context of natural product synthesis (e.g., (–)-actinophyllic acid intermediates) .

Eigenschaften

Molekularformel |

C15H12O2S |

|---|---|

Molekulargewicht |

256.3g/mol |

IUPAC-Name |

2-(benzenesulfonyl)-1H-indene |

InChI |

InChI=1S/C15H12O2S/c16-18(17,14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-15/h1-10H,11H2 |

InChI-Schlüssel |

GXLDAYWPXVHBDG-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3 |

Kanonische SMILES |

C1C2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-inden-2-yl phenyl sulfone can be achieved through several methods. One common approach involves the condensation of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, arylaldehydes, and (phenylsulfonyl)acetonitrile in the presence of a reusable basic ionic liquid, such as 2-hydroxyethylammonium formate . This reaction is typically carried out under solvent-free conditions at 80°C, resulting in high yields and short reaction times.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact. The scalability of the synthetic routes and the availability of starting materials are crucial factors in the industrial production of this compound.

Analyse Chemischer Reaktionen

Reactivity in Cycloaddition and Annulation Reactions

The sulfone group enhances electrophilicity, enabling participation in formal [3+2] cycloadditions and radical-mediated annulations :

-

Desulfonylation under acidic conditions generates diene intermediates, as observed in the formation of η-cyclohexene complexes (e.g., 40 and 41 ) upon silica gel treatment .

-

Photoredox decarboxylative annulations with carbonyl compounds yield indanones, leveraging the sulfone’s electron-withdrawing properties to stabilize radical intermediates .

Catalytic Functionalization

-

Enantioselective thiiranium ion formation : The sulfone moiety participates in Lewis base-catalyzed sulfenofunctionalization, forming thiiranium ion intermediates (ii ) with >93:7 enantiomeric ratios .

-

Brønsted acid cocatalysis : Methanesulfonic acid (MsOH) enhances reaction rates in phenolic cyclizations, with optimal performance at 2.5–7.5 equiv relative to catalyst .

Comparative Reactivity Insights

Wissenschaftliche Forschungsanwendungen

1H-inden-2-yl phenyl sulfone has a wide range of applications in scientific research:

Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical studies.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1H-inden-2-yl phenyl sulfone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1H-inden-2-yl phenyl sulfone with analogous sulfones:

Key Observations :

- Thermal Stability : Like DBT sulfone and phenyl sulfone, this compound resists pyrolysis at 350°C, making it suitable for high-temperature applications .

- Reactivity : Phenyl vinyl sulfone’s vinyl group enables conjugate addition reactions, whereas the indenyl group in this compound may favor π-stacking interactions in protein binding .

Research Findings and Data

Thermal Degradation Studies

In contrast, dodecyl sulfone degrades under similar conditions, emphasizing the role of aromatic groups in stability .

Binding Mode Analysis (Crystallography)

In kinase inhibitors, sulfone moieties exhibit dual binding modes. For example, this compound analogs stack beneath warhead groups in cis conformations, while simpler sulfones (e.g., methyl phenyl sulfone) adopt trans orientations due to reduced steric hindrance .

Q & A

Q. What are the recommended synthetic routes for 1H-inden-2-yl phenyl sulfone, and how do reaction conditions influence yield and purity?

The synthesis of sulfone derivatives typically involves oxidation of sulfides or coupling reactions. For this compound, a plausible route is the oxidation of the corresponding sulfide using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity .

- Temperature : Moderate heating (40–60°C) prevents decomposition of the indene backbone .

- Catalyst : Transition-metal catalysts (e.g., Ru or Fe complexes) may improve selectivity for sterically hindered substrates .

Validation : Monitor reaction progress via TLC or HPLC, and characterize the product using -NMR (e.g., sulfone proton signals at δ 3.1–3.5 ppm) and LC-MS for molecular ion confirmation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is critical:

- Spectroscopy :

- Chromatography :

- HPLC with a C18 column (e.g., Symmetry C18) and methanol/ammonia buffer (95:5 v/v) to assess purity (>98%) .

- LC-MS for exact mass confirmation (e.g., [M+H] calculated for CHOS: 264.06) .

Advanced Research Questions

Q. How can contradictions in sulfone reactivity data (e.g., oxidation vs. nucleophilic substitution) be resolved in mechanistic studies?

Discrepancies often arise from competing reaction pathways. To address this:

- Experimental design :

- Use isotopic labeling (e.g., -HO) to track oxygen incorporation during sulfone formation .

- Kinetic studies under varying pH and temperature to identify rate-determining steps .

- Computational modeling :

- Density Functional Theory (DFT) to map energy barriers for sulfone formation vs. side reactions (e.g., epoxidation of the indene moiety) .

Q. What methodological considerations are critical for quantifying trace this compound in complex matrices (e.g., biological samples)?

Adapt LC-MS protocols validated for related sulfones (e.g., phenyl vinyl sulfone):

- Column : Symmetry C18 (50 × 4.6 mm, 3.5 µm) for baseline separation .

- Mobile phase : Methanol/0.1% ammonia buffer (95:5 v/v) at 0.45 mL/min .

- Detection : Positive-ion APCI with selected ion monitoring (SIM) at m/z 264.06 .

- Validation parameters :

- Linearity : 4.77–27.00 ppm (R ≥ 0.999) .

- Precision : %RSD < 2.0 for intraday and interday replicates .

- LOQ : 4.77 ppm with 97.5–102.1% recovery .

Q. How does the sulfone group influence the photophysical properties of this compound in fluorescence-based applications?

Sulfones are typically electron-withdrawing, altering π-conjugation. To evaluate:

- Experimental :

- Compare fluorescence quantum yields of the sulfone vs. sulfide analogs using pyrene as a reference fluorophore .

- Solvatochromic studies in solvents of varying polarity to assess dipole-dipole interactions .

- Computational :

- Time-Dependent DFT (TD-DFT) to simulate excited-state transitions and identify charge-transfer pathways .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported sulfone stability under oxidative conditions?

Conflicting data may stem from:

- Substituent effects : Electron-donating groups on the indene ring increase oxidative resistance .

- Analytical bias : Older studies using GC may miss decomposition products (e.g., sulfonic acids) due to poor volatility .

Resolution : - Use LC-MS/MS to detect non-volatile byproducts .

- Conduct accelerated stability studies (40°C/75% RH) with forced degradation (HO, UV light) .

Q. Tables

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 264.06 g/mol | |

| HPLC Retention Time | ~2.13 min (C18 column) | |

| -NMR (δ, ppm) | 7.2–7.8 (aryl), 3.1–3.5 (S=O) | |

| LOQ (LC-MS) | 4.77 ppm |

Q. Notes

- Avoid commercial sources (e.g., benchchem.com ) due to reliability concerns.

- For oxidation studies, prioritize Fe(IV)-activated systems for mechanistic clarity .

- Computational tools (Gaussian, ORCA) are essential for resolving reaction ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.